![molecular formula C8H10ClN3O2 B1434823 ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride CAS No. 1803605-21-1](/img/structure/B1434823.png)

ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride

Vue d'ensemble

Description

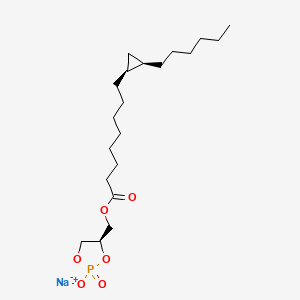

Ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride is a chemical compound with the CAS Number: 1803605-21-1 . It has a molecular weight of 215.64 . The IUPAC name of this compound is ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate hydrochloride .

Molecular Structure Analysis

The InChI code for ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride is 1S/C8H9N3O2.ClH/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11;/h3-5,9H,2H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

Ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride is a powder at room temperature . Unfortunately, other specific physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Antitumor Applications

The pyrazolo[1,5-a]pyrimidine core, which is structurally related to ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride, has been extensively studied for its antitumor properties . Researchers have been focusing on the synthesis and functionalization of these compounds to explore their potential as anticancer agents . The ability to modify the structure at various positions allows for the creation of a diverse array of derivatives, which can be screened for activity against different types of cancer cells.

Enzymatic Inhibitory Activity

Compounds with the pyrazolo[1,5-a]pyrimidine scaffold have shown promising results as enzymatic inhibitors . These inhibitors can play a crucial role in the development of new drugs by targeting specific enzymes involved in disease pathways . The structural versatility of these compounds enables the design of inhibitors with high specificity and potency.

Optical Applications

Ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride derivatives have been identified as strategic compounds for optical applications . Their tunable photophysical properties make them suitable for use as fluorophores in various applications, including studying intracellular processes and designing organic materials . The presence of electron-donating groups can significantly enhance both absorption and emission behaviors, making these compounds valuable in the field of material science.

Fluorescent Probes

The same derivatives are also valuable as fluorescent probes due to their solid-state emission intensities. They can be used for bioimaging and chemosensor applications, providing a greener and simpler synthetic methodology compared to other fluorophores . Their stability and photobleaching performance are comparable to commercial probes, which is crucial for long-term imaging studies.

α-Glucosidase Inhibitory Activity

Imidazo[1,2-b]pyrazole derivatives, closely related to ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate hydrochloride, have been synthesized and evaluated for their α-glucosidase inhibitory activity . This activity is significant for controlling blood sugar levels in type 2 diabetes mellitus and has implications for other diseases associated with this enzyme . The high inhibitory activity of these compounds makes them potential candidates for the development of new antidiabetic drugs.

Synthesis of Bioactive Compounds

The pyrazole ring present in ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate hydrochloride serves as a versatile intermediate for the synthesis of various bioactive compounds . These derivatives have demonstrated a range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects . The ability to functionally diversify the pyrazole ring allows for the creation of compounds with targeted therapeutic applications.

Safety and Hazards

The safety information available indicates that ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mécanisme D'action

Target of Action

It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

It is known that the structure of pyrazoles can influence their reactivity, which in turn can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

It is known that pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .

Result of Action

It is known that pyrazole derivatives exhibit a broad range of biological activities .

Propriétés

IUPAC Name |

ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2.ClH/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11;/h3-5,10H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEIPUUVNGIUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN2C1=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenanthro[1,2-b:8,7-b']dithiophene](/img/structure/B1434743.png)

![4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434751.png)

![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434763.png)